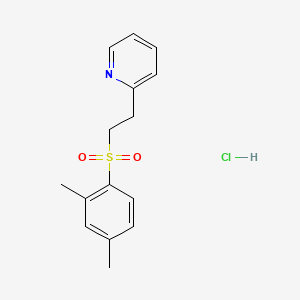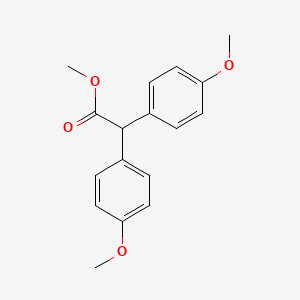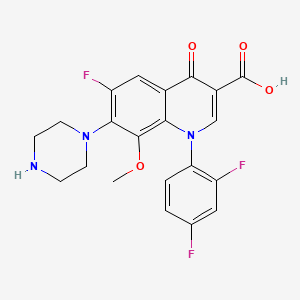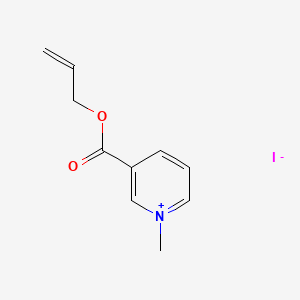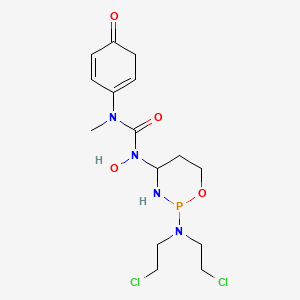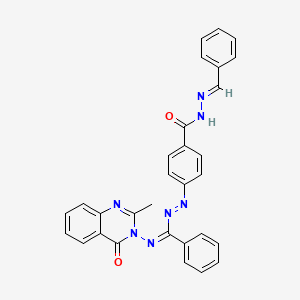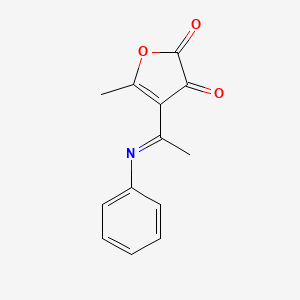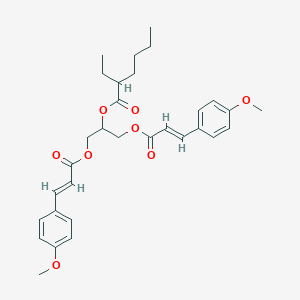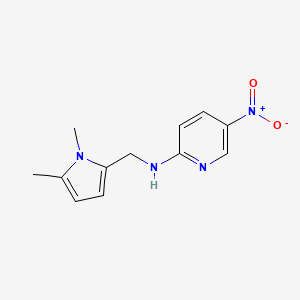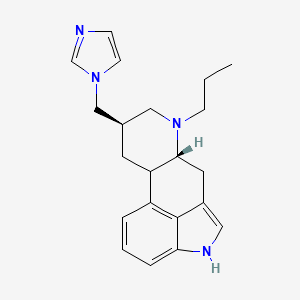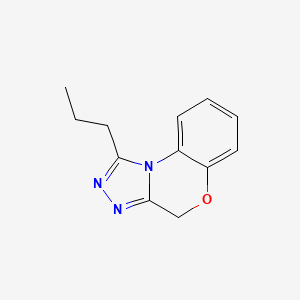
1-Butyl-2-chloromethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERL-548, also known as Erlotinib, is a quinazoline derivative that functions as a tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib works by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erlotinib involves multiple steps, starting from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The key steps include:
Nucleophilic substitution: The 4-chloro group is substituted with an amine group using an appropriate amine reagent.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production of Erlotinib typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and chromatography to obtain pure Erlotinib.
Analyse Des Réactions Chimiques
Types of Reactions
Erlotinib undergoes several types of chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and modified quinazoline derivatives .
Applications De Recherche Scientifique
Erlotinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Used in clinical trials for various cancers.
Industry: Employed in the development of targeted cancer therapies.
Mécanisme D'action
Erlotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, leading to the blockade of its kinase activity .
Comparaison Avec Des Composés Similaires
Erlotinib is compared with other tyrosine kinase inhibitors such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor with broader activity.
Osimertinib: Targets specific EGFR mutations resistant to other inhibitors.
Erlotinib is unique due to its specific binding affinity and selectivity for the EGFR tyrosine kinase, making it highly effective in certain cancer treatments .
Propriétés
Numéro CAS |
102312-58-3 |
|---|---|
Formule moléculaire |
C9H19Cl2N |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
1-butyl-2-(chloromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-2-3-6-11-7-4-5-9(11)8-10;/h9H,2-8H2,1H3;1H |
Clé InChI |
BPXYEMWSDRSNCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC1CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


